molecular formula C17H19NO3 B268495 N-[4-(2-ethoxyethoxy)phenyl]benzamide

N-[4-(2-ethoxyethoxy)phenyl]benzamide

Cat. No.: B268495
M. Wt: 285.34 g/mol
InChI Key: IDBSAZYKOMGNLH-UHFFFAOYSA-N
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Description

N-[4-(2-Ethoxyethoxy)phenyl]benzamide is a benzamide derivative featuring a phenyl ring substituted with a 2-ethoxyethoxy group at the para position. This compound is structurally characterized by a benzamide moiety (C₆H₅CONH-) linked to a substituted aromatic ring.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-[4-(2-ethoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-10-8-15(9-11-16)18-17(19)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

IDBSAZYKOMGNLH-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The 2-ethoxyethoxy group distinguishes N-[4-(2-ethoxyethoxy)phenyl]benzamide from related benzamides. Key structural analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties Reference
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide 2-Ethoxyethoxy, 4-amino, 2-methyl 314.38 Enhanced H-bond donor/acceptor capacity
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide 4-Methoxyethoxy, 5-amino, 2-methoxy 316.35 Higher polarity due to methoxy group
4-(2-Ethoxyethoxy)-N-(tetrahydrofurfuryl)benzamide 4-Ethoxyethoxy, tetrahydrofurfuryl 293.36 Improved lipophilicity
N-{4-[(4-Ethoxybenzylidene)amino]phenyl}benzamide Benzylideneamino, 4-ethoxy 344.41 Extended conjugation for UV activity

Key Observations :

  • The 2-ethoxyethoxy group enhances solubility compared to purely hydrophobic substituents (e.g., hexyloxy in ).
  • Bulky substituents (e.g., tetrahydrofurfuryl in ) may reduce crystallinity, affecting purification yields.

Key Observations :

  • Ultrasonic methods (green chemistry) reduce reaction times and improve yields compared to conventional reflux .
  • Carbodiimide-mediated couplings (e.g., EDC/HOBt) are efficient for introducing heterocyclic substituents () .

Key Observations :

  • Heterocyclic substituents (e.g., imidazole, thiophene) enhance anticancer and antimicrobial potency .
  • The 2-ethoxyethoxy group may modulate pharmacokinetics but requires functionalization (e.g., sulfonamide or heterocycle addition) for significant bioactivity.
Physical and Spectral Properties

Crystallographic and spectral data from analogs provide insights:

Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(4-Aminophenyl)benzamide derivatives 160–165 7.8–8.2 (aromatic H) 120–140 (C=O)
4-Chloro-N-(2-methoxyphenyl)benzamide 142–144 3.9 (OCH₃), 7.5–8.1 (Ar) 165.2 (C=O)
(Z)-N-[Dihydrothiazolylidene]benzamide 178–180 2.3 (CH₃), 6.9–7.8 (Ar) 168.5 (C=O)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase melting points .
  • The 2-ethoxyethoxy group is expected to show characteristic NMR signals at δ 3.5–4.0 (OCH₂CH₂O) and δ 1.2 (CH₃) .

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